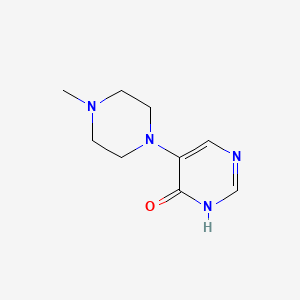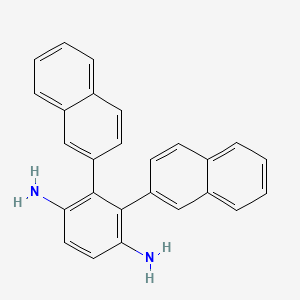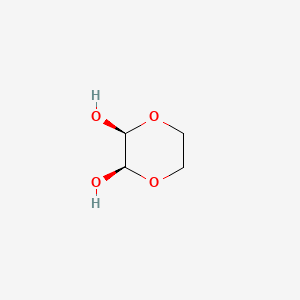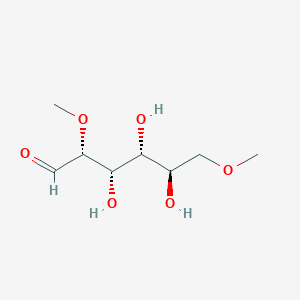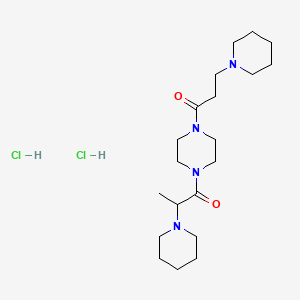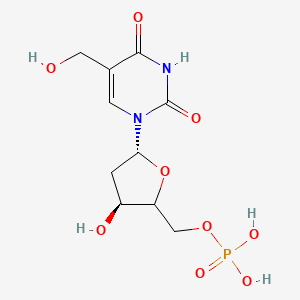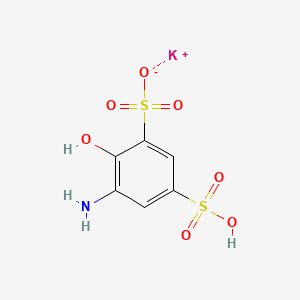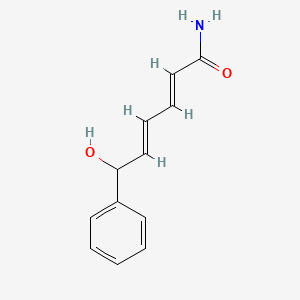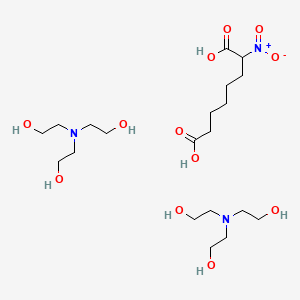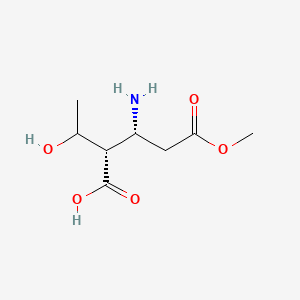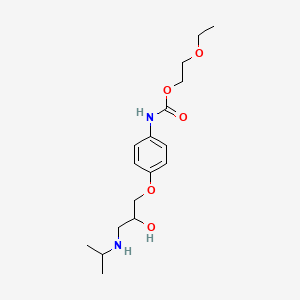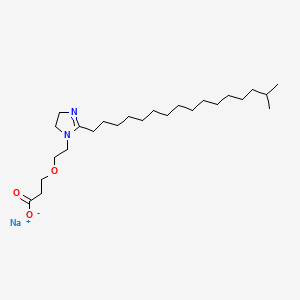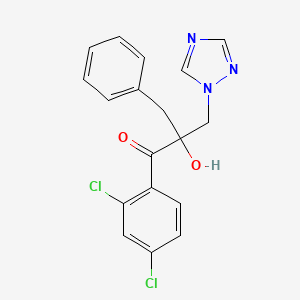
1-Propanone, 1-(2,4-dichlorophenyl)-2-hydroxy-3-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 1-(2,4-dichlorophenyl)-2-hydroxy-3-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)- is a complex organic compound that belongs to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(2,4-dichlorophenyl)-2-hydroxy-3-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)- typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the triazole ring, followed by the introduction of the dichlorophenyl and phenyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanone, 1-(2,4-dichlorophenyl)-2-hydroxy-3-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 1-(2,4-dichlorophenyl)-2-hydroxy-3-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Propanone, 1-(2,4-dichlorophenyl)-2-hydroxy-3-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)- involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-1H-1,2,4-triazol-3-ol: Another triazole compound with similar structural features.
2-(1H-1,2,4-Triazol-1-yl)ethanol: A simpler triazole derivative with different functional groups.
Uniqueness
1-Propanone, 1-(2,4-dichlorophenyl)-2-hydroxy-3-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)- is unique due to its combination of dichlorophenyl and phenyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
107658-97-9 |
|---|---|
Molekularformel |
C18H15Cl2N3O2 |
Molekulargewicht |
376.2 g/mol |
IUPAC-Name |
2-benzyl-1-(2,4-dichlorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C18H15Cl2N3O2/c19-14-6-7-15(16(20)8-14)17(24)18(25,10-23-12-21-11-22-23)9-13-4-2-1-3-5-13/h1-8,11-12,25H,9-10H2 |
InChI-Schlüssel |
AFQCVQPSMMHHRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CN2C=NC=N2)(C(=O)C3=C(C=C(C=C3)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate](/img/structure/B15180729.png)
